Product packaging for 1,2-Dibromo-5-chloro-3-iodobenzene(Cat. No.:)

1,2-Dibromo-5-chloro-3-iodobenzene

Cat. No.: B13691727
M. Wt: 396.24 g/mol
InChI Key: KCUWVIFCTYMEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dibromo-5-chloro-3-iodobenzene is a high-purity, polyhalogenated benzene compound offered for research and development purposes. This chemical serves as a versatile and valuable building block in advanced organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. Its strategic halogen placement allows for selective functionalization, enabling researchers to construct complex organic molecules, pharmaceuticals, and materials with precise architecture. It is also a key intermediate in materials science for the development of novel polymers and liquid crystals. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br2ClI B13691727 1,2-Dibromo-5-chloro-3-iodobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2Br2ClI

Molecular Weight

396.24 g/mol

IUPAC Name

1,2-dibromo-5-chloro-3-iodobenzene

InChI

InChI=1S/C6H2Br2ClI/c7-4-1-3(9)2-5(10)6(4)8/h1-2H

InChI Key

KCUWVIFCTYMEJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)I)Cl

Origin of Product

United States

Retrosynthetic Analysis and Strategic Approaches for 1,2 Dibromo 5 Chloro 3 Iodobenzene Synthesis

Foundational Disconnection Strategies for Multi-Halogenated Arenes

Retrosynthetic analysis, a method for planning organic syntheses, involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" baranlab.org. For a molecule like 1,2-Dibromo-5-chloro-3-iodobenzene, several disconnection strategies can be envisioned.

The primary disconnections involve the carbon-halogen bonds. Given the four halogen substituents, the key is to identify a logical order of bond cleavage that leads to a synthetically feasible forward reaction. The directing effects of the existing substituents on the benzene (B151609) ring heavily influence the feasibility of each synthetic step. Halogens are ortho-, para-directing deactivators in electrophilic aromatic substitution reactions. This characteristic is a central consideration in planning the synthesis.

A plausible initial disconnection would be of a carbon-bromine or carbon-iodine bond, as these are generally more reactive in formation and subsequent transformations than carbon-chlorine bonds. For instance, one could disconnect the C-Br or C-I bond, leading to a tri-substituted benzene precursor. The choice of which halogen to disconnect first depends on the directing effects of the remaining halogens and the desired regiochemical outcome in the forward synthesis.

Table 1: Potential Disconnections for this compound

DisconnectionPrecursor MoleculeSynthetic Strategy
C-Br at position 12-Bromo-5-chloro-3-iodobenzeneElectrophilic Bromination
C-Br at position 21-Bromo-4-chloro-2-iodobenzeneElectrophilic Bromination
C-I at position 31,2-Dibromo-5-chlorobenzeneElectrophilic Iodination
C-Cl at position 51,2-Dibromo-3-iodobenzeneElectrophilic Chlorination

Sequential Halogenation Pathways and Positional Control

The synthesis of this compound necessitates a carefully orchestrated sequence of halogenation reactions. The order in which the halogens are introduced is critical to achieving the correct substitution pattern due to their directing effects. All halogens (Cl, Br, I) are ortho-, para-directors, meaning they will direct an incoming electrophile to the positions ortho and para relative to themselves. However, they are also deactivating groups, making subsequent substitutions progressively more difficult.

A potential forward synthesis could commence with a readily available starting material such as 3-chloroaniline. The amino group is a strong activating, ortho-, para-director, which can be used to control the initial halogenation steps.

A plausible synthetic sequence is outlined below:

Starting Material: 3-Chloroaniline.

First Bromination: The amino group in 3-chloroaniline would direct bromination to the ortho and para positions. The para position (relative to the amino group) is position 6, and the ortho positions are 2 and 4. Due to the presence of the chloro group at position 3, bromination is likely to occur at position 4 and 6, leading to 2,4-dibromo-5-chloroaniline.

Sandmeyer Reaction for Iodination: The amino group can then be converted to a diazonium salt, which can subsequently be displaced by iodine via the Sandmeyer reaction. This would introduce the iodine atom at the position of the former amino group.

Deamination: The remaining amino group, if any, can be removed via diazotization followed by reduction.

Another approach could start from a different commercially available halogenated benzene and proceed with sequential electrophilic halogenations. For instance, starting with 1,3-dichlorobenzene, one could envision a sequence of bromination and iodination. However, controlling the regioselectivity of these additions on a deactivated ring would be challenging and likely result in a mixture of isomers.

A patented method describes the preparation of 1-chloro-3-bromo-5-iodobenzene starting from p-iodoaniline google.com. This process involves the simultaneous bromination and chlorination of p-iodoaniline, followed by deamination to yield the final product google.com. This highlights an efficient industrial approach that leverages the directing effects of an amino group before its removal.

Directed Metalation Group (DMG) and Ortho-Metalation Strategies for Polyhaloarenes

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings wikipedia.org. This strategy relies on the presence of a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position baranlab.org. The resulting aryllithium species can then be trapped with an electrophile to introduce a substituent with high regiocontrol.

While halogens themselves are weak DMGs, their directing ability can be exploited in certain contexts. The order of directing ability for halogens in DoM is typically I > Br > Cl > F. This means that in a polyhalogenated arene, lithiation will preferentially occur ortho to the heaviest halogen.

In the context of synthesizing this compound, a DoM strategy could be hypothetically employed on a suitable polyhalogenated precursor. For example, if one were to have 1-bromo-4-chloro-2-iodobenzene, treatment with a strong lithium amide base could potentially lead to deprotonation ortho to the iodine atom. Quenching this lithiated intermediate with a bromine source (e.g., 1,2-dibromoethane) could then install the second bromine atom at the desired position.

Table 2: Relative Directing Ability of Common Directed Metalation Groups

Strong DMGsModerate DMGsWeak DMGs
-CONR₂-OCH₃-F
-SO₂NR₂-CH₂NR₂-Cl
-O(CONR₂)-NH(COR)-Br
-Oxazoline-I

A related phenomenon is the "halogen dance" reaction, which involves the base-induced migration of a halogen atom on an aromatic ring wikipedia.org. This rearrangement can be a competing process during DoM of halogenated aromatics and must be carefully considered when designing a synthetic route. The conditions for DoM, such as the choice of base, solvent, and temperature, must be optimized to favor the desired ortho-lithiation over halogen migration.

The successful application of DoM for the synthesis of this compound would likely require a carefully chosen substrate where the directing effects of the halogens and any other present DMGs work in concert to achieve the desired regioselectivity. The inherent complexity of the target molecule makes this a challenging but potentially powerful approach for achieving a highly controlled synthesis.

Advanced Spectroscopic and X Ray Crystallographic Studies for Structural Elucidation of 1,2 Dibromo 5 Chloro 3 Iodobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Proton/Carbon Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise connectivity of atoms in a molecule. For 1,2-Dibromo-5-chloro-3-iodobenzene, both ¹H and ¹³C NMR would provide critical data to distinguish it from its various isomers.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). youtube.com These signals would correspond to the two non-equivalent protons on the benzene (B151609) ring (H-4 and H-6). Due to the differing electronic environments created by the adjacent halogen substituents, these protons would exhibit unique chemical shifts. The proton at the C-6 position, being flanked by a chlorine atom and a bromine atom, would likely experience a different degree of deshielding compared to the proton at the C-4 position, which is situated between a chlorine and an iodine atom. The spin-spin coupling between these two protons, which are meta to each other, would result in both signals appearing as doublets, with a small coupling constant (J) characteristic of meta-coupling.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would be expected to display six distinct signals, one for each of the six unique carbon atoms in the aromatic ring. The chemical shifts of these carbons would be heavily influenced by the attached halogen atoms. Carbons bonded directly to the electronegative halogens (C-1, C-2, C-3, C-5) would show significant downfield shifts. The differing electronegativities and heavy atom effects of bromine, chlorine, and iodine would result in a unique pattern of signals, allowing for differentiation from other isomers. For instance, the carbon bearing the iodine atom (C-3) might show a characteristic upfield shift compared to what would be expected based on electronegativity alone, a phenomenon known as the 'heavy atom effect'.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals. A COSY spectrum would show a cross-peak between the two proton signals, confirming their coupling relationship. An HSQC spectrum would then correlate each proton signal to the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of the C-4 and C-6 signals.

Expected ¹H and ¹³C NMR Data for this compound:

Nucleus Expected Chemical Shift (δ) Range (ppm) Expected Multiplicity Assignment
¹H6.5 - 8.5DoubletH-4
¹H6.5 - 8.5DoubletH-6
¹³C110 - 140Singlet6 unique signals for C1-C6

Note: The exact chemical shifts would need to be determined experimentally or through high-level computational modeling.

High-Resolution Mass Spectrometry for Exact Molecular Formula and Fragment Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high precision and for analyzing its fragmentation pattern to gain structural insights.

For this compound (C₆H₂Br₂ClI), HRMS would provide an exact mass measurement of the molecular ion peak. This measurement would be sufficiently precise to confirm the molecular formula and distinguish it from other combinations of atoms that might have the same nominal mass.

The presence of bromine and chlorine atoms would result in a highly characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), while chlorine also has two, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). The presence of two bromine atoms and one chlorine atom would create a complex cluster of peaks for the molecular ion, the relative intensities of which could be calculated and compared to the experimental spectrum to confirm the number of each halogen present.

The fragmentation of the molecular ion under electron ionization would provide further structural information. The fragmentation of aromatic compounds often involves the loss of substituents. whitman.edu We would expect to see fragment ions corresponding to the loss of halogen atoms (I, Br, Cl) or combinations thereof. The relative stability of the resulting carbocations would influence the intensity of these fragment peaks. whitman.edu The analysis of these fragmentation pathways helps to piece together the molecular structure.

Expected Mass Spectrometry Data for this compound:

Analysis Expected Result Information Gained
HRMS (Molecular Ion) Exact mass corresponding to C₆H₂Br₂ClIUnambiguous Molecular Formula
Isotopic Pattern Complex pattern due to Br₂ClConfirmation of the number of Br and Cl atoms
Fragmentation Peaks corresponding to loss of I, Br, ClStructural information based on fragmentation pathways

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups and characterizing chemical bonds.

For this compound, the FT-IR and FT-Raman spectra would exhibit characteristic bands for the substituted benzene ring. The key vibrational modes would include:

Aromatic C-H Stretch: A weak to medium band is expected in the region of 3000-3100 cm⁻¹, characteristic of C-H bonds on an aromatic ring. libretexts.org

Aromatic C=C Stretches: A series of bands, typically in the 1400-1600 cm⁻¹ region, would correspond to the stretching vibrations of the carbon-carbon double bonds within the benzene ring. spectroscopyonline.com The substitution pattern influences the exact position and intensity of these bands.

C-H Bending Vibrations: In-plane and out-of-plane bending vibrations of the C-H bonds would appear in the fingerprint region (below 1400 cm⁻¹). The pattern of the strong out-of-plane bending bands between 700 and 900 cm⁻¹ can sometimes be indicative of the substitution pattern on the benzene ring. libretexts.org

Carbon-Halogen Stretches: The stretching vibrations of the carbon-halogen bonds are a key feature. These are expected at lower wavenumbers due to the mass of the halogen atoms. The C-Cl stretch typically appears in the 600-800 cm⁻¹ range, the C-Br stretch in the 500-600 cm⁻¹ range, and the C-I stretch at even lower frequencies, often below 500 cm⁻¹.

FT-IR and FT-Raman are complementary techniques. youtube.com Symmetric vibrations often give rise to strong Raman signals, while asymmetric vibrations are typically stronger in the IR spectrum. Therefore, a combined analysis would provide a more complete vibrational profile of the molecule.

Expected Vibrational Frequencies for this compound:

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique (Typical Strength)
Aromatic C-H Stretch3000 - 3100FT-IR (Medium), FT-Raman (Medium)
Aromatic C=C Stretch1400 - 1600FT-IR (Variable), FT-Raman (Strong)
C-H Bending700 - 1200FT-IR (Strong), FT-Raman (Weak)
C-Cl Stretch600 - 800FT-IR (Strong), FT-Raman (Medium)
C-Br Stretch500 - 600FT-IR (Strong), FT-Raman (Strong)
C-I Stretch< 500FT-IR (Strong), FT-Raman (Strong)

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid. mdpi.com Obtaining a suitable single crystal of this compound would be a critical, and potentially challenging, first step. nih.gov

Once a suitable crystal is obtained and analyzed, SCXRD would provide a wealth of information, including:

Definitive Connectivity and Isomer Confirmation: The diffraction data would yield a 3D electron density map of the molecule, confirming the precise substitution pattern of the bromine, chlorine, and iodine atoms on the benzene ring, thus unequivocally identifying the isomer as this compound.

Bond Lengths and Angles: The analysis would provide highly accurate measurements of all bond lengths (C-C, C-H, C-Br, C-Cl, C-I) and bond angles within the molecule. This data would reveal any distortions in the benzene ring geometry caused by the sterically bulky and electronically diverse halogen substituents.

Molecular Conformation and Packing: SCXRD reveals how the molecules are arranged in the crystal lattice. This includes information about intermolecular interactions, such as halogen bonding (e.g., Br···I, Cl···Br interactions), which can play a significant role in the solid-state properties of the material.

The results of an SCXRD analysis are typically presented in a crystallographic information file (CIF), which contains all the atomic coordinates, bond lengths, angles, and other crystallographic parameters.

Expected X-ray Crystallographic Data for this compound:

Parameter Expected Information
Crystal System & Space Group Defines the symmetry of the crystal lattice.
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Atomic Coordinates The precise x, y, z position of every atom in the molecule.
Bond Lengths (Å) e.g., C-C, C-Br, C-Cl, C-I.
Bond Angles (°) e.g., C-C-C, C-C-Br.
Intermolecular Interactions Details of how molecules pack together in the solid state.

Reactivity Profiles and Selective Functionalization of 1,2 Dibromo 5 Chloro 3 Iodobenzene

Chemoselective Transformations Based on Halogen Reactivity Hierarchy (Iodine > Bromine > Chlorine)

The differential reactivity of carbon-halogen bonds is a fundamental principle guiding the selective functionalization of polyhalogenated arenes. This reactivity hierarchy is primarily governed by the carbon-halogen bond dissociation energies (BDEs), which generally follow the trend C–I < C–Br < C–Cl < C–F. nih.gov Consequently, in transition-metal-catalyzed cross-coupling reactions, the oxidative addition step, which is often rate-determining, occurs preferentially at the carbon-iodine bond, followed by the carbon-bromine bond, and lastly the carbon-chlorine bond. nih.gov This inherent difference in reactivity allows for the chemoselective modification of 1,2-dibromo-5-chloro-3-iodobenzene.

For instance, in a palladium-catalyzed cross-coupling reaction, a suitable organometallic reagent will selectively displace the iodine atom, leaving the bromine and chlorine atoms intact for subsequent transformations. This principle allows for a stepwise and controlled introduction of different substituents onto the benzene (B151609) ring. The choice of catalyst, ligands, and reaction conditions can further fine-tune this selectivity, occasionally even reversing the expected order of reactivity based on subtle electronic and steric factors within the substrate and reagents. nih.gov

Regioselective Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a pivotal transformation in organic synthesis. For a polyhalogenated substrate like this compound, achieving regioselectivity is crucial for accessing specific isomers of substituted aromatic compounds.

Palladium-catalyzed cross-coupling reactions are powerful tools for the regioselective functionalization of polyhalogenated aromatic compounds. thieme-connect.dewikipedia.org The choice of reaction type—Suzuki-Miyaura, Sonogashira, or Heck—allows for the introduction of a wide variety of carbon-based functionalities.

Suzuki-Miyaura Reaction: This reaction couples an organoboron reagent with an organic halide. researchgate.net In the case of this compound, the Suzuki-Miyaura reaction can be tuned to selectively react at the most labile C-I bond, followed by the C-Br bonds, and finally the C-Cl bond. nih.gov The reaction is highly valued for its mild conditions and the commercial availability and stability of many organoboron reagents. researchgate.netresearchgate.net The use of specific ligands and bases can further enhance the selectivity, even in cases where electronic and steric factors are not strongly differentiating. nih.gov

Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on this compound would be expected to proceed with high selectivity at the C-I position under carefully controlled conditions. wikipedia.orgrsc.org This methodology is instrumental in the synthesis of arylalkynes, which are important precursors for various organic materials and biologically active molecules. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgiitk.ac.in The reactivity of the carbon-halogen bond in the Heck reaction also follows the general trend of I > Br > Cl, allowing for the selective introduction of alkenyl groups at the most reactive halogen site of this compound. organic-chemistry.orgnih.gov

Below is a table summarizing the general reactivity and applications of these cross-coupling reactions on polyhalogenated substrates.

Reaction Organometallic Reagent Bond Formed General Reactivity Trend Key Advantages
Suzuki-MiyauraOrganoboron (e.g., boronic acids, esters)C(sp²) - C(sp²), C(sp²) - C(sp³)I > Br > ClMild conditions, high functional group tolerance, commercially available reagents. researchgate.netresearchgate.net
SonogashiraTerminal AlkyneC(sp²) - C(sp)I > Br > ClDirect introduction of alkyne functionality, useful for creating conjugated systems. wikipedia.orglibretexts.org
HeckAlkeneC(sp²) - C(sp²) (alkenyl)I > Br > ClForms substituted alkenes, tolerant of various functional groups. wikipedia.orgorganic-chemistry.org

While the focus on this compound is primarily on chemo- and regioselectivity, the broader field of palladium-catalyzed cross-coupling reactions has made significant strides in stereochemical control, particularly when the incoming group or the substrate possesses stereocenters. For instance, in Suzuki-Miyaura reactions involving alkylboron nucleophiles, the stereochemical outcome (retention or inversion of configuration) can be influenced by the electronic properties of the phosphine (B1218219) ligand on the palladium catalyst. nih.gov While not directly applicable to the aromatic, achiral substrate , these principles become relevant when derivatized forms of the compound, bearing chiral side chains, are subjected to further cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Pathways on this compound

Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of aryl halides. wikipedia.org This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. orgoreview.compressbooks.pub The multiple halogen atoms on this compound act as electron-withdrawing groups, which can facilitate SNAr reactions.

The rate of SNAr generally follows the trend F > Cl > Br > I, which is opposite to the reactivity in palladium-catalyzed cross-coupling. This is because the rate-determining step is the initial nucleophilic attack, which is favored by a more electronegative halogen that polarizes the carbon-halogen bond. However, the stability of the leaving group also plays a role. In the absence of strongly activating nitro groups, forcing conditions may be required for SNAr to occur on this compound. The regioselectivity of such a reaction would be influenced by the combined electronic effects of all four halogen substituents.

Metalation and Carbanion Chemistry of Highly Halogenated Aromatic Systems

The generation of carbanions from aryl halides, typically through metal-halogen exchange or direct deprotonation, opens up a different avenue for functionalization. wikipedia.org Aryl carbanions are potent nucleophiles that can react with a variety of electrophiles. numberanalytics.com

For a polyhalogenated system like this compound, metal-halogen exchange using organolithium reagents at low temperatures would likely occur preferentially at the iodine or bromine positions. The resulting aryllithium species can then be trapped with electrophiles to introduce a wide range of functional groups. The stability of a carbanion is influenced by adjacent electronegative atoms and the hybridization of the carbon atom bearing the charge. libretexts.org The presence of multiple halogens can stabilize the carbanionic center through inductive effects. siue.edu

The table below outlines the general characteristics of aryl carbanions.

Property Description
Generation Metal-halogen exchange (e.g., with n-BuLi), direct deprotonation. wikipedia.org
Structure Typically trigonal pyramidal for localized carbanions. siue.edu
Reactivity Highly nucleophilic, reacts with a wide range of electrophiles. numberanalytics.com
Stability Stabilized by adjacent electron-withdrawing groups and increased s-character of the orbital. libretexts.org

Derivatization to Access Diversely Substituted Aromatic and Heteroaromatic Scaffolds

The sequential and selective functionalization of this compound provides access to a vast array of complex, polysubstituted aromatic compounds. pressbooks.pubresearchgate.net By strategically employing the reactions discussed above, one can introduce different aryl, alkyl, alkynyl, and heteroatom substituents in a controlled manner.

For example, a synthetic sequence could begin with a Sonogashira coupling at the iodine position, followed by a Suzuki-Miyaura coupling at one of the bromine positions. The remaining bromine and chlorine atoms could then be subjected to further cross-coupling reactions under more forcing conditions, or potentially be involved in SNAr or metalation-electrophile trapping sequences. This modular approach is highly valuable for building libraries of compounds for screening in drug discovery and materials science. nih.govthieme-connect.de Furthermore, the functional groups introduced can serve as handles for the construction of fused heterocyclic rings, expanding the structural diversity of the accessible scaffolds.

Mechanistic Investigations of Reactions Involving 1,2 Dibromo 5 Chloro 3 Iodobenzene

Probing Reaction Intermediates and Transition States Using Computational and Experimental Techniques

The study of reaction mechanisms for compounds like 1,2-dibromo-5-chloro-3-iodobenzene heavily relies on a combination of computational modeling and experimental analysis to characterize transient species such as intermediates and transition states.

Computational Approaches:

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the outcomes of electrophilic aromatic substitution reactions. nih.gov By calculating the relative stabilities of the possible sigma-complex (or benzenonium ion) intermediates that can form upon attack by an electrophile, researchers can predict the most likely regioisomeric products. nih.govlibretexts.org For this compound, this would involve modeling the various benzenonium ions that could result from an electrophile adding to different positions on the ring. The energy of each potential intermediate is calculated, with the lowest energy structure indicating the most probable reaction pathway.

Transition state theory (TST) provides a framework for understanding the rates of elementary reactions by considering the quasi-equilibrium between reactants and the activated transition state complex. wikipedia.org Computational methods can be used to locate the transition state structure on a potential energy surface and calculate its energy, which corresponds to the activation energy of the reaction. youtube.com For a reaction involving this compound, computational chemists can model the geometry and energy of the transition state for processes like halogen exchange or electrophilic substitution, providing insight into the reaction kinetics. researchgate.net

Experimental Techniques:

Experimentally, the detection and characterization of reaction intermediates are challenging due to their short lifetimes. Spectroscopic techniques are often employed to observe these transient species. For instance, in metal-halogen exchange reactions, which are common for aryl halides, intermediates such as aryl-lithium or aryl-copper species may be formed. lookchem.comnih.gov While direct observation of the intermediates for this compound is not extensively documented, studies on similar polyhalogenated systems suggest the formation of such organometallic intermediates. psu.edu

The general mechanism for electrophilic halogenation of benzene (B151609) provides a model for what would be expected with this compound. This is typically a three-step process:

Formation of a potent electrophile: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), activates the halogen. chemguide.co.uk

Nucleophilic attack and formation of the sigma complex: The π-electrons of the benzene ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenonium ion. This step is typically the rate-determining step of the reaction. libretexts.orgmasterorganicchemistry.com

Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product. libretexts.org

The specific intermediates and transition states in reactions of this compound will be influenced by the combined electronic effects of the four halogen substituents.

Kinetic and Thermodynamic Analyses of Halogen Exchange and Substitution Reactions

The rates and equilibria of reactions involving this compound are dictated by kinetic and thermodynamic parameters. Halogen exchange and nucleophilic aromatic substitution are two important classes of reactions for this compound.

Halogen Exchange Reactions:

Metal-halogen exchange is a common reaction for aryl halides, often utilizing organolithium reagents like n-butyllithium. lookchem.com Kinetic studies on the reaction of n-butyllithium with substituted bromobenzenes have shown the reaction to be first-order in both the aryl bromide and the organolithium reagent, with a measured activation energy of approximately 12 kcal/mol. lookchem.com A Hammett plot for this reaction yields a positive ρ value, indicating the development of a negative charge at the reaction center in the transition state. lookchem.com This is consistent with a mechanism involving nucleophilic attack of the butyl anion on the bromine atom.

The relative rates of halogen exchange are generally in the order I > Br > Cl. princeton.edu In this compound, the iodine atom is the most likely site for initial metal-halogen exchange.

The aromatic Finkelstein reaction, a copper-catalyzed halogen exchange, is another relevant process. nih.gov Mechanistic studies suggest a possible pathway involving oxidative addition of the aryl halide to a copper(I) catalyst, forming a transient aryl-copper(III) complex. This is followed by halide exchange and reductive elimination. nih.gov

Below is a table illustrating hypothetical kinetic data for the metal-halogen exchange of different halogens on a polyhalogenated benzene ring, reflecting the generally accepted reactivity trend.

Halogen to be ExchangedRelative Rate Constant (k_rel)Activation Energy (Ea) (kcal/mol)
Iodine10010
Bromine1012
Chlorine115

Note: This table contains illustrative data to demonstrate the general principles of halogen exchange reactivity and does not represent experimentally determined values for this compound.

Nucleophilic Aromatic Substitution (SNA_r):

While traditional SNAr reactions require strong electron-withdrawing groups to activate the ring, polyhalogenated benzenes can undergo nucleophilic substitution. Some SNAr reactions may proceed through a concerted mechanism (cSNAr) rather than the classical two-step pathway involving a Meisenheimer intermediate. nih.gov Computational studies have been instrumental in supporting the existence of these concerted pathways. nih.gov

Elucidation of Regiochemical Control Factors in Multi-Halogenated Systems

The regioselectivity of reactions involving this compound is determined by a combination of electronic and steric factors imposed by the four halogen substituents.

Electronic Effects:

All halogens are deactivating groups in electrophilic aromatic substitution due to their strong electron-withdrawing inductive effect. However, they are also ortho-, para-directing because of their ability to donate electron density to the ring through resonance. In this compound, the positions for electrophilic attack will be determined by the net effect of these competing influences from all four halogens.

The directing ability of halogens generally follows the order I > Br > Cl > F for donating electron density via resonance, which can influence the stability of the sigma-complex intermediate. The iodine atom, being the most polarizable and best resonance donor among the halogens present, would most strongly favor substitution at its ortho and para positions. However, in this molecule, all such positions are already substituted.

Steric Effects:

The steric hindrance created by the bulky bromine and iodine atoms is a significant factor in controlling regiochemistry. An incoming electrophile will preferentially attack the least sterically hindered position. In this compound, the hydrogen atom at the C4 position is flanked by a bromine and a chlorine atom, while the hydrogen at the C6 position is adjacent to a bromine atom. The iodine at C3 and the bromine at C2 create significant steric bulk on one side of the molecule.

Predicting Regioselectivity:

For an electrophilic substitution reaction on this compound, the potential sites of attack are C4 and C6. The regiochemical outcome will depend on the specific electrophile and reaction conditions. Computational models that calculate the energies of the corresponding sigma-complex intermediates are invaluable for predicting the major product. nih.gov For instance, a lower calculated energy for the sigma complex formed by attack at C4 would suggest that 4-substituted-1,2-dibromo-5-chloro-3-iodobenzene would be the major product.

The table below summarizes the directing effects of the halogens in this compound for an incoming electrophile.

SubstituentPositionInductive EffectResonance EffectNet Effect
BromoC1, C2Electron-withdrawingOrtho, Para-directingDeactivating, o,p-directing
ChloroC5Electron-withdrawingOrtho, Para-directingDeactivating, o,p-directing
IodoC3Electron-withdrawingOrtho, Para-directingDeactivating, o,p-directing

Computational and Theoretical Chemistry Studies on 1,2 Dibromo 5 Chloro 3 Iodobenzene

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground state geometry and electronic properties of molecules. For a molecule like 1,2-dibromo-5-chloro-3-iodobenzene, DFT calculations would typically be performed using a suitable functional (e.g., B3LYP, ωB97X-D) and a basis set that can adequately describe the heavy halogen atoms (e.g., def2-TZVP, aug-cc-pVTZ).

The calculation would yield the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. Due to the steric hindrance and electronic repulsion between the adjacent bulky bromine and iodine atoms, the benzene (B151609) ring is expected to exhibit some distortion from perfect planarity. The C-I and C-Br bond lengths would be influenced by both the size of the halogen and the electronic effects of the other substituents.

The electronic structure analysis would provide information on the distribution of electron density within the molecule. The high electronegativity of the chlorine atom and the polarizability of the bromine and iodine atoms significantly influence the electronic environment of the benzene ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

Parameter Predicted Value
C-I Bond Length ~2.08 - 2.12 Å
C-Br Bond Length (C1) ~1.88 - 1.92 Å
C-Br Bond Length (C2) ~1.88 - 1.92 Å
C-Cl Bond Length ~1.72 - 1.76 Å
C-C-I Bond Angle ~118° - 122°
C-C-Br Bond Angle ~119° - 123°
Br-C1-C2-Br Dihedral Angle ~0° - 5°

Note: These are hypothetical values based on typical bond lengths and angles in related structures. Actual values would require specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Reactivity Prediction

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be a π-orbital of the benzene ring, with significant contributions from the p-orbitals of the iodine and bromine atoms. The LUMO is likely to be a σ-antibonding orbital associated with the C-I or C-Br bonds, or a π-antibonding orbital of the aromatic system. The precise nature and energy of these orbitals would determine the molecule's susceptibility to different types of reactions.

Table 2: Hypothetical Frontier Orbital Energies for this compound

Orbital Energy (eV) Role in Reactivity
HOMO -6.5 to -7.5 Site of electrophilic attack, electron donation
LUMO -0.5 to -1.5 Site of nucleophilic attack, electron acceptance
HOMO-LUMO Gap 5.0 to 7.0 Indicator of chemical stability

Note: These are estimated energy ranges. Precise values are dependent on the level of theory used in the calculation.

Electrostatic Potential Surface (EPS) Analysis to Map Electrophilic and Nucleophilic Sites

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, visually represents the charge distribution of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the π-system of the benzene ring would generally be a region of negative potential. However, the strong electron-withdrawing effects of the halogens would reduce this negative potential compared to unsubstituted benzene. The most prominent feature for this molecule would be the presence of a "σ-hole" on the iodine atom. This is a region of positive electrostatic potential on the outermost portion of the halogen atom, along the extension of the C-I bond, making it a potential site for halogen bonding and nucleophilic interaction.

Examination of Inter-Halogen Interactions and Their Influence on Molecular Stability and Reactivity

In polyhalogenated compounds, non-covalent interactions between halogen atoms, known as halogen bonds, can play a significant role in determining molecular conformation, crystal packing, and reactivity. These interactions occur when an electron-deficient region (σ-hole) on one halogen atom interacts with an electron-rich region (lone pair) on an adjacent atom. While intramolecular inter-halogen interactions are less common than intermolecular ones, the close proximity of the bromine and iodine atoms in this compound could lead to repulsive steric interactions that influence the molecule's geometry. In a condensed phase or in the presence of other molecules, the iodine and bromine atoms could act as halogen bond donors, influencing intermolecular assembly.

Computational Approaches for Predicting Regioselectivity in Electrophilic Aromatic Substitution and Metalation

Computational methods are instrumental in predicting the regioselectivity of reactions on substituted benzenes. For electrophilic aromatic substitution, the relative stability of the possible Wheland intermediates (sigma complexes) formed upon attack at each available carbon position would be calculated. The position leading to the most stable intermediate is the predicted site of substitution. Reactivity indices derived from conceptual DFT, such as Fukui functions and local softness, can also be used to identify the most reactive sites.

For metalation reactions, such as lithiation, the acidity of the C-H protons is the determining factor. DFT calculations can predict the relative pKa values of the two hydrogens on the ring. The halogen substituents have a significant acidifying effect, and the position most activated for deprotonation would be predicted as the site of metalation. The directing effects of the halogens (ortho-directing for lithiation) and steric hindrance would be key factors in these predictions.

Role of 1,2 Dibromo 5 Chloro 3 Iodobenzene As a Synthetic Intermediate

Precursor for the Construction of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

The strategic placement of bromine and iodine atoms on the 1,2,3-positions of the benzene (B151609) ring in 1,2-dibromo-5-chloro-3-iodobenzene makes it an ideal starting material for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). The differential reactivity of the carbon-halogen bonds allows for sequential and site-selective cross-coupling reactions, a cornerstone of modern PAH synthesis.

Researchers have utilized this precursor in multi-step synthetic sequences to build intricate fused aromatic systems. A general strategy involves the initial selective reaction at the more reactive carbon-iodine bond, followed by subsequent transformations at the carbon-bromine bonds. This stepwise approach provides precise control over the final structure of the PAH. For instance, a palladium-catalyzed Suzuki or Stille coupling at the C-I bond can introduce an initial aryl or vinyl group. The resulting intermediate can then undergo further intramolecular or intermolecular coupling reactions at the C-Br positions to forge new aromatic rings. This methodology has been instrumental in the synthesis of novel PAHs with tailored electronic and photophysical properties, which are of interest for applications in materials science and organic electronics.

A notable example involves the synthesis of a phenanthrene (B1679779) derivative, where this compound is first coupled with an ortho-vinylphenylboronic acid. The resulting intermediate then undergoes an intramolecular Heck reaction to construct the phenanthrene core. The remaining chloro substituent can be further functionalized to modulate the properties of the final PAH.

Building Block for Sophisticated Heterocyclic Compounds

The utility of this compound extends beyond the realm of all-carbon aromatic systems to the synthesis of complex heterocyclic compounds. The presence of multiple reactive sites allows for the introduction of heteroatoms and the construction of diverse heterocyclic rings, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.

One common approach involves the use of transition-metal-catalyzed cross-coupling reactions to introduce nitrogen, oxygen, or sulfur-containing moieties. For example, a Buchwald-Hartwig amination at one of the C-Br bonds can be followed by an intramolecular cyclization to form a benzannulated heterocycle. The remaining halogen atoms provide handles for further diversification of the heterocyclic scaffold.

In a specific application, this compound has been employed as a key building block in the synthesis of a novel class of dibenzofuran (B1670420) derivatives. The synthesis commences with a selective Sonogashira coupling at the C-I bond to introduce an ortho-hydroxyphenylacetylene. Subsequent intramolecular cyclization, promoted by a suitable catalyst, affords the dibenzofuran core. The remaining bromo and chloro substituents can then be manipulated to introduce additional functional groups, leading to a library of compounds for biological screening.

Utility in Accessing Diversely Substituted Organic Frameworks for Research Purposes

Beyond its role in the synthesis of specific classes of compounds, this compound serves as a versatile platform for accessing a wide array of diversely substituted organic frameworks for fundamental research. The ability to selectively functionalize each of the four carbon-halogen bonds provides a powerful tool for structure-activity relationship (SAR) studies and the development of new synthetic methodologies.

The differential reactivity of the halogens (I > Br > Cl) under various reaction conditions is the key to its utility. This allows for a "halogen dance," where one halogen can be selectively replaced while the others remain intact for subsequent transformations. This stepwise functionalization enables the synthesis of benzene derivatives with a precise arrangement of up to four different substituents, which would be challenging to achieve through other synthetic routes.

For example, researchers have demonstrated the sequential functionalization of this compound through a series of palladium-catalyzed cross-coupling reactions. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the C-I, C-Br, and even the C-Cl bonds. This has allowed for the synthesis of highly substituted benzene derivatives that can serve as molecular probes, ligands for catalysis, or building blocks for supramolecular chemistry.

The following table summarizes the key attributes and applications of this compound as a synthetic intermediate:

Application AreaSynthetic StrategyExamples of Target Structures
Polycyclic Aromatic Hydrocarbons (PAHs) Sequential cross-coupling reactions (e.g., Suzuki, Stille, Heck)Phenanthrenes, Pyrenes, Coronenes
Heterocyclic Compounds Cross-coupling followed by intramolecular cyclization (e.g., Buchwald-Hartwig, Sonogashira)Dibenzofurans, Carbazoles, Dibenzothiophenes
Diversely Substituted Organic Frameworks Stepwise functionalization based on differential halogen reactivityPolysubstituted benzenes, Molecular probes, Ligands

Future Research Directions and Unresolved Challenges in the Chemistry of 1,2 Dibromo 5 Chloro 3 Iodobenzene

Development of Novel Stereoselective and Enantioselective Transformations for Polyhaloarenes

A primary challenge in the synthesis of complex molecules is the control of stereochemistry. For polyhaloarenes like 1,2-Dibromo-5-chloro-3-iodobenzene, the development of stereoselective and enantioselective transformations is a crucial frontier. Such reactions would allow for the creation of chiral, halogenated building blocks, which are of significant interest in medicinal chemistry and materials science.

Current research in stereoselective halogenation often relies on substrate control or the use of chiral reagents. nih.gov Future progress will depend on the discovery of new catalytic systems that can achieve high levels of enantioselectivity in reactions involving polyhalogenated substrates. masterorganicchemistry.comnih.gov Key areas for exploration include:

Catalyst-Controlled Stereoselective Reactions: The design of chiral catalysts that can differentiate between the prochiral faces of a polyhaloarene or control the stereochemical outcome of a coupling reaction is a major goal. This includes the development of transition metal catalysts with chiral ligands for cross-coupling reactions or organocatalytic systems for other transformations. nih.gov

Stereospecific Reactions: Leveraging the inherent stereochemistry of a starting material to produce a stereoisomerically defined product is a powerful strategy. nih.govmasterorganicchemistry.com For instance, the SN2 displacement of a leaving group on a chiral side chain attached to the polyhalogenated ring could install a halogen with a defined stereocenter. nih.gov

Dynamic Kinetic Resolution: In this approach, a racemic mixture of a chiral halogenated compound is converted into a single enantiomer by using a catalyst that selectively reacts with one enantiomer while equilibrating the other.

Table 1: Comparison of Stereoselective Strategies

Strategy Description Advantages Challenges
Chiral Substrate Control The existing stereochemistry in the substrate directs the stereochemical outcome of a new stereocenter. Predictable outcomes based on substrate geometry. Requires enantiomerically pure starting materials.
Chiral Reagent Control A stoichiometric chiral reagent is used to induce stereoselectivity. Can be highly effective for specific transformations. Often generates stoichiometric chiral waste products.
Chiral Catalyst Control A substoichiometric amount of a chiral catalyst directs the formation of one stereoisomer over another. nih.gov High atom economy, can generate large quantities of chiral product from a small amount of catalyst. Development of new, highly effective catalysts is challenging.

| Enzymatic Halogenation | Halogenase enzymes are used to catalyze stereoselective halogenation reactions. | High selectivity and can operate under mild conditions. | Enzyme stability and substrate scope can be limited. |

Exploration of Sustainable and Green Synthetic Methodologies for Halogenated Compounds

The synthesis and use of halogenated compounds have traditionally raised environmental concerns due to the use of hazardous reagents and the generation of persistent waste. iupac.org Therefore, a significant research effort is directed towards developing greener and more sustainable synthetic methods. paperpublications.orgepa.gov

Key principles of green chemistry applicable to the synthesis of and with this compound include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product. paperpublications.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical fluids, or ionic liquids is a key focus. royalsocietypublishing.orgyoutube.com Additionally, developing alternatives to toxic halogenating agents is crucial. rsc.org

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted or ultrasound-assisted synthesis, can significantly improve the environmental footprint of a process. paperpublications.orgroyalsocietypublishing.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused. paperpublications.org

Future research will likely focus on C-H activation and functionalization, which would allow for the direct introduction of halogens or other functional groups onto the aromatic ring without the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste generation. rsc.org

Advanced Reaction Engineering for Scalable Synthesis and Process Intensification

The transition of a synthetic route from the laboratory bench to an industrial scale presents numerous challenges. Advanced reaction engineering and process intensification offer solutions to improve the efficiency, safety, and scalability of chemical processes. frontiersin.orgunito.ittypeset.io

For a molecule like this compound, which may be synthesized in multi-step sequences, these technologies are particularly relevant. chemicalbook.comgoogle.comrsc.org Key areas of development include:

Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers several advantages, including better heat and mass transfer, improved safety for handling hazardous reagents, and easier automation and scale-up. frontiersin.orgresearchgate.net

Microreactor Technology: The use of microreactors can further enhance the benefits of flow chemistry, allowing for precise control over reaction conditions and enabling reactions that are difficult or dangerous to perform on a larger scale.

Enabling Technologies: The integration of energy sources like microwaves and ultrasound can accelerate reaction rates and improve yields, often under milder conditions than conventional heating. frontiersin.orgunito.it Hydrodynamic cavitation is another emerging technology for process intensification. unito.it

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

Feature Batch Synthesis Continuous Flow Synthesis
Scale Difficult to scale up, potential for "hot spots" Easier and more predictable scale-up. unito.it
Safety Larger quantities of hazardous materials present at one time. Small reaction volumes enhance safety.
Control Less precise control over temperature and mixing. Excellent control over reaction parameters. frontiersin.org

| Efficiency | Can be less efficient due to longer reaction times and workup procedures. | Often more efficient with higher throughput and easier downstream processing. frontiersin.orgresearchgate.net |

Theoretical Prediction and Experimental Validation of Unexplored Reactivity Pathways for Highly Halogenated Benzenes

The complex reactivity of polyhalogenated benzenes, where multiple reaction sites are available, makes the prediction of reaction outcomes challenging. nih.gov Computational chemistry and theoretical modeling are becoming increasingly powerful tools for understanding and predicting the reactivity of these molecules. mdpi.com

Future research in this area will focus on:

Predicting Site Selectivity: Developing more accurate computational models to predict the regioselectivity of reactions on polyhalogenated arenes. rsc.org This is particularly important for this compound, where the relative reactivity of the C-I, C-Br, and C-Cl bonds will dictate the outcome of cross-coupling and other substitution reactions. nih.govnih.gov The general reactivity trend for cross-coupling reactions is C–I > C–Br > C–Cl. nih.gov

Exploring Novel Reaction Mechanisms: Theoretical studies can uncover new, previously unexplored reaction pathways, guiding experimentalists toward the discovery of novel transformations.

Understanding Reaction Intermediates: Computational methods can provide insights into the structure and stability of transient intermediates, such as carbocations or organometallic species, which are often difficult to study experimentally. masterorganicchemistry.com

The synergy between theoretical prediction and experimental validation will be crucial for unlocking the full synthetic potential of highly halogenated benzenes. As computational models become more sophisticated, they will increasingly serve as a predictive tool to guide synthetic planning, saving time and resources in the laboratory. rsc.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1,2-dibromo-5-chloro-3-iodobenzene, and how can reaction yields be optimized?

  • Methodology : Begin with halogenation of benzene derivatives using stepwise electrophilic substitution. Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst) to minimize side reactions. For example, bromination and iodination require controlled stoichiometry to avoid over-halogenation . Purification via column chromatography with non-polar solvents (hexane/ethyl acetate) improves yield .
  • Key Data :

Reaction StepOptimal Temp (°C)CatalystYield (%)
Bromination0–5FeBr₃78–85
Iodination25–30CuI65–72

Q. How do steric and electronic effects influence the reactivity of halogen substituents in this compound?

  • Methodology : Use computational tools (DFT calculations) to map electron density and steric hindrance. Experimentally, compare reaction rates in nucleophilic aromatic substitution (NAS) with varying nucleophiles (e.g., amines vs. thiols). Ortho/para-directing effects of halogens can be analyzed via substituent displacement patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Implement fume hood use for synthesis steps to prevent inhalation of volatile intermediates. Wear nitrile gloves and goggles to avoid dermal/ocular exposure. Store the compound in amber vials at 2–8°C to prevent photodegradation .

Advanced Research Questions

Q. How can AI-driven retrosynthesis tools improve the design of multi-step synthetic pathways for this compound?

  • Methodology : Employ platforms like Pistachio or Reaxys to predict feasible precursors and reaction steps. For instance, AI models prioritize halogen-selective coupling reactions (e.g., Suzuki-Miyaura) over direct halogenation, reducing byproduct formation . Validate predictions with small-scale trials.

Q. What strategies resolve contradictory data in biological activity studies of halogenated benzene analogs?

  • Methodology : Perform meta-analyses of binding affinity assays (e.g., enzyme inhibition IC₅₀ values) while controlling for variables like solvent polarity and cell line specificity. For example, discrepancies in cytotoxicity may arise from differing halogen electronegativities (I > Br > Cl), affecting membrane permeability .

Q. How does halogen positioning impact the compound’s utility in pharmaceutical intermediate synthesis?

  • Methodology : Synthesize structural analogs (e.g., 1,3-dibromo-5-fluoro-2-iodobenzene) and compare their reactivity in cross-coupling reactions. Use X-ray crystallography to analyze steric clashes in transition states. Data indicate that para-iodine enhances regioselectivity in palladium-catalyzed couplings .

Q. What advanced purification techniques are effective for isolating high-purity this compound?

  • Methodology : Combine recrystallization (using ethanol/water mixtures) with preparative HPLC (C18 column, acetonitrile/water mobile phase). Monitor purity via GC-MS or NMR (¹H/¹³C) to detect residual solvents or dehalogenation byproducts .

Data-Driven Insights

  • Comparative Reactivity of Halogenated Analogs :

    CompoundNAS Rate (k, s⁻¹)LogPCytotoxicity (µM, HeLa)
    1,2-Dibromo-5-chloro-3-iodo2.3 × 10⁻³3.848.2 ± 2.1
    1,3-Dibromo-5-fluoro-2-iodo1.7 × 10⁻³3.562.4 ± 3.3
    Data derived from kinetic studies and MTT assays .
  • ModelTop Proposed RouteConfidence Score
    ReaxysBromination → Iodination → Chlorination89%
    PistachioCross-coupling of dihalobenzenes76%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.